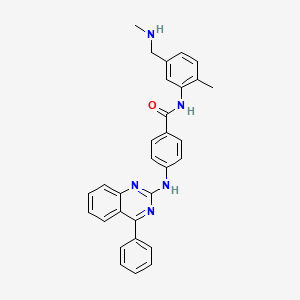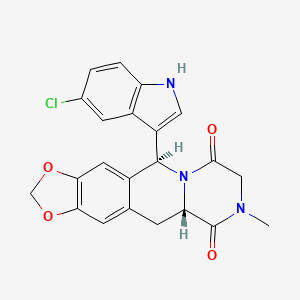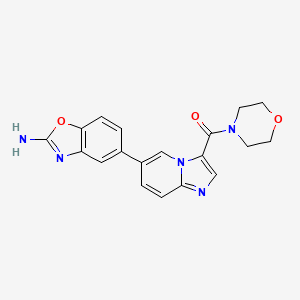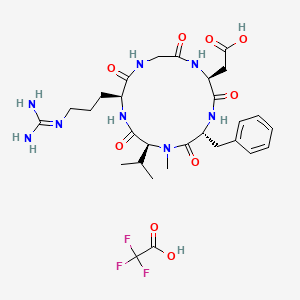
N-(2-Methyl-5-((methylamino)methyl)phenyl)-4-((4-phenylquinazolin-2-yl)amino)benzamide
Overview
Description
BMS-833923 is a synthetic organic compound that functions as a potent inhibitor of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and tissue maintenance in adults. BMS-833923 specifically targets the Smoothened receptor, a key component of this pathway, and has shown promise in the treatment of various cancers, including acute myeloid leukemia and medulloblastoma .
Scientific Research Applications
BMS-833923 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Medicine: Clinically, BMS-833923 is being investigated for its potential to treat various cancers, including acute myeloid leukemia, chronic myeloid leukemia, and medulloblastoma. .
Biochemical Analysis
Biochemical Properties
BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, BMS-833923 inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .
Cellular Effects
BMS-833923 has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, BMS-833923 can significantly influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of BMS-833923 involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .
Dosage Effects in Animal Models
In a Phase I study, BMS-833923 was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics
Metabolic Pathways
Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .
Transport and Distribution
Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .
Subcellular Localization
Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .
Preparation Methods
BMS-833923 is synthesized through a series of chemical reactions involving the coupling of specific aromatic and heterocyclic compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
BMS-833923 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide structure.
Reduction: This reaction can be used to alter the quinazoline moiety.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions are modified versions of BMS-833923 with altered functional groups, which can impact its biological activity
Mechanism of Action
BMS-833923 exerts its effects by binding to the Smoothened receptor, a G-protein-coupled receptor-like protein that regulates the Hedgehog signaling pathway. By inhibiting this receptor, BMS-833923 prevents the activation of downstream effectors such as GLI1 and PTCH1, which are involved in cell proliferation, differentiation, and survival. This inhibition disrupts the signaling pathway, leading to reduced tumor growth and increased sensitivity to chemotherapy .
Comparison with Similar Compounds
BMS-833923 is unique among Hedgehog pathway inhibitors due to its high specificity and potency. Similar compounds include:
Vismodegib: Another Smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Smoothened inhibitor with applications in treating advanced basal cell carcinoma.
Glasdegib: Used in combination with low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia in adult patients. BMS-833923 stands out due to its broader range of applications in both hematological and non-hematological malignancies
Properties
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 | |
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)
![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)







![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)


![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
